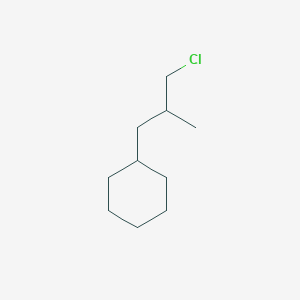
4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene is an organic compound characterized by a bromomethyl group attached to a cyclobutyl-substituted cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene typically involves the bromination of a precursor compound. One common method is the bromination of cyclohexene derivatives using bromine or N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction conditions often include solvents like carbon tetrachloride or chloroform and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Addition Reactions: The cyclohexene ring can undergo electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form alkanes or alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Addition: Bromine, hydrogen chloride, and other electrophiles in solvents like dichloromethane or chloroform.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Alcohols, nitriles, and amines.
Addition Products: Dibromides, bromoalkanes, and halohydrins.
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alkanes and alkenes.
Scientific Research Applications
4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene involves its reactivity due to the presence of the bromomethyl group and the cyclohexene ring. The bromomethyl group is highly reactive towards nucleophiles, making it a versatile intermediate in various chemical reactions. The cyclohexene ring can undergo addition reactions, providing a pathway for the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
4-(Bromomethyl)cyclohexene: Lacks the cyclobutyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-(Chloromethyl)-4-cyclobutylcyclohex-1-ene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene: Contains a cyclopropyl group instead of a cyclobutyl group, affecting its steric and electronic properties.
Uniqueness: 4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene is unique due to the presence of both the bromomethyl group and the cyclobutyl-substituted cyclohexene ring
Properties
Molecular Formula |
C11H17Br |
|---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
4-(bromomethyl)-4-cyclobutylcyclohexene |
InChI |
InChI=1S/C11H17Br/c12-9-11(10-5-4-6-10)7-2-1-3-8-11/h1-2,10H,3-9H2 |
InChI Key |
ZOISSKUIUOPSHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CCC=CC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B13199143.png)

![2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13199147.png)
![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B13199149.png)
![Tert-butyl 3-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13199157.png)
![{2,7-Dioxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13199159.png)



![Methyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13199184.png)
![2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine](/img/structure/B13199200.png)
